molecular formula C19H13N3O B2741450 2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 1272756-42-9

2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B2741450
CAS No.: 1272756-42-9
M. Wt: 299.333
InChI Key: OKDRJKRYOOAARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile typically involves a multicomponent reaction. One common method involves the reaction of 2-hydroxybenzaldehyde, malononitrile, and pyridine-4-carbaldehyde in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or water at room temperature or under reflux conditions. The use of environmentally benign catalysts, such as urea, has been reported to enhance the reaction efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-chromene derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting cell division during the metaphase stage . The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(phenyl)-4H-chromene-3-carbonitrile
  • 2-amino-4-(thiophen-2-yl)-4H-chromene-3-carbonitrile
  • 2-amino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile

Uniqueness

2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile stands out due to the presence of the pyridine ring, which enhances its binding affinity to various biological targets. This structural feature also contributes to its unique electronic properties, making it a valuable compound for both medicinal and material science applications .

Properties

IUPAC Name

2-amino-4-pyridin-4-yl-4H-benzo[g]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c20-11-16-18(12-5-7-22-8-6-12)15-9-13-3-1-2-4-14(13)10-17(15)23-19(16)21/h1-10,18H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDRJKRYOOAARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.